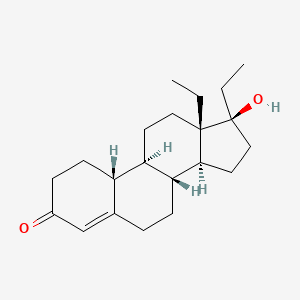

Norbolethone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La norboléthone, également connue sous le nom de 17α-éthyl-18-méthyl-19-nortestostérone, est un stéroïde anabolisant-androgène (SAA) synthétique et actif par voie orale. Elle a été développée pour la première fois en 1966 par Wyeth Laboratories et a été étudiée pour son utilisation comme agent stimulant la prise de poids et pour le traitement de la petite taille. elle n'a jamais été commercialisée en raison de préoccupations concernant sa toxicité potentielle . La norboléthone a gagné en notoriété au début des années 2000 lorsqu'elle a été détectée dans les échantillons d'urine d'athlètes, ce qui a conduit à son inclusion sur la liste des substances interdites de l'Agence mondiale antidopage .

Méthodes De Préparation

La synthèse de la norboléthone commence par la norgestrel, qui subit une hydrogénation catalysée par le nickel pour produire la norboléthone . Les conditions réactionnelles et les étapes spécifiques impliquées dans la synthèse ne sont pas largement documentées dans les sources publiques, probablement en raison du statut de la composé en tant que stéroïde de conception et de son association avec des scandales de dopage.

Analyse Des Réactions Chimiques

La norboléthone, comme les autres stéroïdes anabolisants, peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique généralement l'introduction d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactions d'halogénation, par exemple, peuvent introduire des atomes d'halogène dans la structure stéroïdienne.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

Chimie : En tant que stéroïde synthétique, la norboléthone sert de composé modèle pour étudier les relations structure-activité des stéroïdes anabolisants.

5. Mécanisme d'action

La norboléthone exerce ses effets en se liant aux récepteurs des androgènes dans divers tissus, y compris les muscles, les os et le système nerveux central. Cette liaison active le récepteur des androgènes, ce qui entraîne des modifications de l'expression génique qui favorisent les effets anabolisants tels que l'augmentation de la masse musculaire et de la force. Les voies moléculaires impliquées comprennent la modulation de la synthèse protéique et l'inhibition de la dégradation protéique .

Applications De Recherche Scientifique

Norbolethone, a synthetic anabolic steroid, has various applications across scientific research, including chemistry, biology, medicine, and industry. First synthesized in 1966, it was initially investigated for its potential to promote weight gain and treat short stature .

Scientific Research Applications

Chemistry

this compound serves as a model compound in chemistry for studying the structure-activity relationships of anabolic steroids.

Biology

Research has explored the effects of this compound on muscle growth and body composition, particularly in animal models like castrated pigs . Studies on castrated pigs showed that this compound significantly improved the percentage of lean muscle and the eye muscle area, though it decreased the length of the pigs .

Medicine

Although never marketed, this compound was initially studied for its capacity to promote weight gain and treat short stature . In the 1960s, it was administered to humans in efficacy studies related to underweight conditions and short stature .

Industry

The detection of this compound in doping control has led to advancements in analytical techniques for identifying designer steroids in athletes’ samples. It has been credited as the first designer androgen, with its chemical signature identified in 2002 .

Case Studies and Research Findings

Animal Studies

A study involving castrated male Large White pigs examined the effects of this compound on growth and body composition with varying protein levels in their diets . The study found a significant interaction between steroid and dietary protein level on growth rate and food conversion efficiency. On a low protein diet, steroid treatment improved growth rate and efficiency, while with high protein intake, the steroid significantly depressed growth. Overall, there was a significant difference in the rate of growth in favor of the animals not receiving the steroid .

Human Studies

During the 1960s, this compound was administered to humans in studies focusing on short stature and underweight conditions . Research also explored administering this compound to children deemed underweight to induce weight gain .

Doping and Detection

Mécanisme D'action

Norbolethone exerts its effects by binding to androgen receptors in various tissues, including muscle, bone, and the central nervous system. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic effects such as increased muscle mass and strength. The molecular pathways involved include the modulation of protein synthesis and the inhibition of protein degradation .

Comparaison Avec Des Composés Similaires

La norboléthone est structurellement similaire à d'autres stéroïdes anabolisants, tels que :

Tetrahydrogestrinone (THG) : Connue sous le nom de « The Clear », la THG est un stéroïde de conception plus puissant qui a remplacé la norboléthone dans les formulations de dopage.

Gestrinone : Un autre stéroïde synthétique avec des propriétés anabolisantes similaires.

Levonorgestrel : Une progestine utilisée dans les contraceptifs oraux, structurellement apparentée à la norboléthone.

L'unicité de la norboléthone réside dans son importance historique en tant que l'un des premiers stéroïdes de conception détectés dans les échantillons d'urine d'athlètes, ce qui a conduit à son rôle dans le développement des réglementations antidopage .

Activité Biologique

Norbolethone, a synthetic anabolic steroid, is chemically classified as a 19-nor anabolic steroid (13-ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-4-en-3-one). First synthesized in 1966, it was investigated for potential therapeutic applications in treating short stature and underweight conditions. However, it was never marketed due to various concerns, including its safety profile and efficacy .

Anabolic and Androgenic Properties

This compound exhibits a unique profile of biological activity characterized by strong anabolic effects with weaker androgenic properties. This steroid has been shown to possess low estrogenic activity and does not aromatize, making it distinct from many other anabolic steroids that can convert to estrogens in the body .

Table 1: Comparative Biological Activity of this compound

| Property | This compound | Desoxymethyltestosterone | Testosterone |

|---|---|---|---|

| Anabolic Activity | High | Moderate | High |

| Androgenic Activity | Low | High | High |

| Estrogenic Activity | Very Low | Moderate | Moderate |

| Progestational Activity | Moderate | Low | Low |

This compound's mechanism involves binding to androgen receptors (AR), although its affinity is lower compared to more potent androgens like testosterone. Studies have indicated that this compound does not significantly activate the AR in the same way as testosterone, which contributes to its reduced androgenic effects .

Protective Effects Against Toxicity

A notable study conducted in 1979 explored the protective effects of this compound against parathion toxicity in male rats. The study revealed that rats pre-treated with this compound exhibited significantly reduced symptoms of cholinergic poisoning, such as tremors and mortality rates, compared to control groups. Specifically, the LD50 (lethal dose for 50% of subjects) was found to be 60% higher in this compound-treated rats .

Table 2: Effects of this compound on Parathion Toxicity

| Treatment Group | Parathion Dose (mg/kg) | Incidence of Tremors (%) | Mortality Rate (%) |

|---|---|---|---|

| Control | 4 | 90 | 50 |

| This compound Treated | 4 | 30 | 20 |

Detection in Athletes

Despite its non-marketing status, this compound has been detected in doping control samples from athletes. This raises concerns regarding its clandestine use in sports. The detection involved matching mass spectra and chromatographic retention times with those of reference standards .

Propriétés

Numéro CAS |

797-58-0 |

|---|---|

Formule moléculaire |

C21H32O2 |

Poids moléculaire |

316.5 g/mol |

Nom IUPAC |

(8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |

Clé InChI |

FTBJKONNNSKOLX-XUDSTZEESA-N |

SMILES |

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |

SMILES isomérique |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC)O)CCC4=CC(=O)CC[C@H]34 |

SMILES canonique |

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |

Key on ui other cas no. |

1235-15-0 797-58-0 |

Description physique |

Solid |

Synonymes |

13-EHDPO 13-ethyl-17-hydroxy-18,19-dinor-17-pregn-4-en-20-yn-3-one norbolethone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.